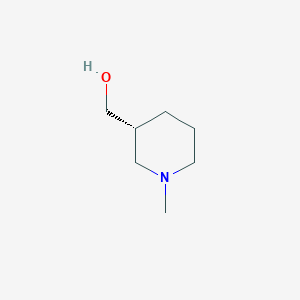

(R)-(1-methylpiperidin-3-yl)methanol

Description

®-(1-methylpiperidin-3-yl)methanol is a chiral compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is a piperidine derivative, characterized by a piperidine ring substituted with a methyl group at the nitrogen atom and a hydroxymethyl group at the third carbon atom

Properties

IUPAC Name |

[(3R)-1-methylpiperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXQXVDTGJCQHR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-methylpiperidin-3-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ®-3-methylpiperidin-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like methanol or tetrahydrofuran (THF) . The reaction is usually carried out at low temperatures to control the stereochemistry and yield the desired ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-(1-methylpiperidin-3-yl)methanol may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to reduce the corresponding ketone or aldehyde. The reaction conditions, including temperature, pressure, and catalyst loading, are optimized to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

®-(1-methylpiperidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as LiAlH4.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: LiAlH4 in dry ether or THF.

Substitution: SOCl2 in the presence of a base like pyridine.

Major Products

Oxidation: ®-3-methylpiperidine-3-carboxylic acid.

Reduction: ®-3-methylpiperidin-3-ylamine.

Substitution: ®-3-methylpiperidin-3-yl chloride.

Scientific Research Applications

®-(1-methylpiperidin-3-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of ®-(1-methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The piperidine ring provides structural rigidity, enhancing the compound’s stability and specificity in biological systems .

Comparison with Similar Compounds

Similar Compounds

(S)-(1-methylpiperidin-3-yl)methanol: The enantiomer of ®-(1-methylpiperidin-3-yl)methanol, differing in the spatial arrangement of atoms.

®-(1-methylpiperidin-4-yl)methanol: A structural isomer with the hydroxymethyl group at the fourth carbon atom.

®-(1-ethylpiperidin-3-yl)methanol: A derivative with an ethyl group instead of a methyl group at the nitrogen atom.

Uniqueness

®-(1-methylpiperidin-3-yl)methanol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The presence of the hydroxymethyl group at the third carbon atom provides distinct chemical reactivity compared to its isomers and derivatives .

Biological Activity

(R)-(1-methylpiperidin-3-yl)methanol, also known by its CAS number 205194-11-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

(R)-(1-methylpiperidin-3-yl)methanol is characterized by its piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle. The presence of the methyl group at the 1-position and the hydroxymethyl group at the 3-position contribute to its unique chemical behavior and biological interactions.

The biological activity of (R)-(1-methylpiperidin-3-yl)methanol is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that this compound may act as a modulator of the central nervous system (CNS), influencing pathways related to:

- Dopaminergic Activity : It has been shown to interact with dopamine receptors, potentially impacting mood and cognition.

- Serotonergic Activity : The compound may also affect serotonin receptors, which are crucial in regulating mood and anxiety.

- Cholinergic Activity : Interaction with acetylcholine receptors suggests a role in cognitive enhancement and memory improvement.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of (R)-(1-methylpiperidin-3-yl)methanol:

Case Studies

Several studies have investigated the biological effects of (R)-(1-methylpiperidin-3-yl)methanol:

- Antidepressant Effects : A study demonstrated that administration of this compound resulted in significant improvements in depressive-like behaviors in animal models. The mechanism was linked to enhanced dopaminergic signaling in the prefrontal cortex.

- Anxiolytic Properties : Research indicated that (R)-(1-methylpiperidin-3-yl)methanol reduced anxiety-like behaviors in rodents, possibly through modulation of serotonin pathways.

- Cognitive Enhancement : In cognitive assessments, subjects treated with this compound showed improved performance in tasks assessing memory and learning, suggesting potential applications in treating cognitive decline.

Therapeutic Potential

The diverse biological activities of (R)-(1-methylpiperidin-3-yl)methanol point to its potential as a therapeutic agent for various conditions:

- Depression and Anxiety Disorders : Given its effects on neurotransmitter systems, it may serve as a novel treatment for mood disorders.

- Cognitive Disorders : Its cognitive-enhancing properties could be beneficial in conditions such as Alzheimer's disease or other forms of dementia.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.